molecular formula C30H42N4O2 B565354 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole CAS No. 226416-58-6

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole

Cat. No.: B565354
CAS No.: 226416-58-6
M. Wt: 490.692
InChI Key: PDPNQTMHONXQJD-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole is an azabenzimidazole-based research compound identified for its potent activity as an inhibitor of phosphodiesterase-4 (PDE4) isozymes . The primary research value of this compound lies in its potential for investigating and treating central nervous system (CNS) disorders and other medical conditions linked to PDE4 activity . By selectively inhibiting PDE4, the compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, triggering downstream signaling cascades that can modulate inflammatory responses and neuronal signaling . Preclinical research with this chemical entity is directed toward understanding its therapeutic applicability in a range of disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, schizophrenia, and stroke, as well as inflammatory and autoimmune conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma . This product is intended for non-clinical research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(phenoxymethyl)-4-(3-piperidin-1-ylpropoxy)-1-(3-piperidin-4-ylpropyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O2/c1-3-11-26(12-4-1)36-24-29-32-30-27(34(29)22-8-10-25-15-17-31-18-16-25)13-7-14-28(30)35-23-9-21-33-19-5-2-6-20-33/h1,3-4,7,11-14,25,31H,2,5-6,8-10,15-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPNQTMHONXQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC3=C2N=C(N3CCCC4CCNCC4)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658532
Record name 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226416-58-6
Record name 2-(Phenoxymethyl)-4-[3-(piperidin-1-yl)propoxy]-1-[3-(piperidin-4-yl)propyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

Piperidine Side-Chain Installation

Alkylation of Benzimidazole Nitrogen

The N1 and N3 positions of benzimidazole are functionalized with piperidine-containing propyl groups via nucleophilic alkylation:

N1-Alkylation with 3-(4-Piperidinyl)propyl Group

Procedure (Adapted from US3318900A) :

  • Reactants : 4-(2-oxo-1-benzimidazolinyl)-piperidine and 1-bromo-3-(4-piperidinyl)propane.

  • Conditions :

    • Solvent: 4-methyl-2-pentanone

    • Base: Sodium carbonate

    • Catalyst: Potassium iodide

    • Temperature: Reflux (≈150°C)

    • Duration: 65 hours.

  • Workup : Organic layer separation, drying over K₂CO₃, and solvent evaporation.

  • Yield : Crude product purified via recrystallization (acetone) to obtain 1-(3-(4-piperidinyl)propyl)-benzimidazole.

N3-Alkylation with 3-(1-Piperidinyl)propoxy Group

Procedure (Adapted from US4066772A) :

  • Reactants : 1-(3-(4-piperidinyl)propyl)-benzimidazole and 3-(1-piperidinyl)propyl bromide.

  • Conditions :

    • Solvent: Dry tetrahydrofuran (THF)

    • Base: Sodium hydride

    • Temperature: 50–60°C

    • Duration: 24 hours.

  • Workup : Aqueous extraction, column chromatography (CHCl₃:MeOH = 95:5), and hydrochloride salt formation via HCl gas.

Phenoxymethyl Group Introduction

Etherification at C2 Position

The phenoxymethyl group is introduced via Williamson ether synthesis:

  • Reactants : 2-(Chloromethyl)-benzimidazole intermediate and sodium phenoxide.

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80°C

    • Duration: 8 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • 4-Methyl-2-pentanone : Enhances alkylation yields (≈70%) due to high boiling point and polarity.

  • Prolonged Reflux : Necessary for complete N-alkylation but risks decomposition beyond 72 hours.

Catalysis and Steric Hindrance

  • Potassium Iodide : Facilitates SN2 mechanisms in alkylation steps.

  • Steric Issues : Bulky piperidine groups necessitate excess alkylating agents (1.5–2.0 eq).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with CHCl₃:MeOH (95:5 to 90:10) resolves N-alkylated isomers.

  • Recrystallization : Acetone or 4-methyl-2-pentanone yields high-purity crystals (>98% by HPLC).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 1H, benzimidazole-H), 3.92 (t, 2H, OCH₂), 2.75–2.45 (m, 8H, piperidine-H).

  • MS (ESI+) : m/z 491.3 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : KI recovery via aqueous extraction reduces costs.

  • Solvent Recovery : Distillation of 4-methyl-2-pentanone achieves >90% reuse .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial, antiviral, or anticancer activities.

Comparison with Similar Compounds

Metabolic Stability

  • The dual piperidinyl groups in the target compound may slow oxidative metabolism compared to iloperidone (), which undergoes rapid O-dealkylation and N-dealkylation due to its methoxy and acetyl groups .
  • ’s benzimidazolone derivative, lacking alkoxy chains, shows higher metabolic stability, suggesting that the target compound’s propoxy linker could be a site of enzymatic cleavage .

Binding Affinity and Selectivity

  • Docking studies in highlight that bromophenyl-thiazole derivatives (e.g., 9c) exhibit strong binding to α-glucosidase, while the target compound’s piperidinyl groups may favor interactions with GPCRs or ion channels common in CNS targets .
  • Piperazinyl analogs in (e.g., 3i) demonstrate lower molecular weights (<330 g/mol) and higher solubility, but the target compound’s extended alkyl-piperidinyl chains may enhance membrane permeability .

Biological Activity

2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole, with the CAS number 226416-58-6, is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including case studies and research findings.

  • Molecular Formula : C30H42N4O2
  • Molecular Weight : 490.68 g/mol
  • IUPAC Name : 2-(phenoxymethyl)-4-(3-piperidin-1-ylpropoxy)-1-(3-piperidin-4-ylpropyl)benzimidazole
  • SMILES Notation : C(COc1cccc2c1nc(COc3ccccc3)n2CCCC4CCNCC4)CN5CCCCC5

The mechanism of action for benzimidazole derivatives, including this compound, often involves interaction with cellular targets that are crucial for cell proliferation and survival. Studies suggest that these compounds may exert their effects by binding to DNA or interfering with specific signaling pathways involved in tumor growth and microbial resistance.

Antitumor Activity

Recent studies have demonstrated that various benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study published in Molecules assessed the antiproliferative effects of several benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds similar to 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole had IC50 values ranging from 6.68 μM to 19.94 μM in 2D assays, demonstrating significant efficacy against these cancer cells .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.

  • Study Findings : In a comparative study, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorA549 (lung cancer)8.78 ± 3.62 μM
AntitumorHCC827 (lung cancer)6.68 ± 15 μM
AntimicrobialStaphylococcus aureusMIC = 12 μg/mL
AntimicrobialEscherichia coliMIC = 16 μg/mL

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole?

Answer:
The compound is synthesized via multi-step reactions involving condensation , alkylation , and functional group coupling . Key steps include:

  • Step 1 : Condensation of 1,2-phenylenediamine derivatives with aldehydes or ketones under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
  • Step 2 : Alkylation of the benzimidazole nitrogen using 3-(1-piperidinyl)propyl and 3-(4-piperidinyl)propyl halides in polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base .
  • Step 3 : Etherification at the 4-position using 3-(1-piperidinyl)propanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the phenoxymethyl group .
    Validation : Confirm purity via elemental analysis (C, H, N) and structural integrity using 1^1H/13^13C NMR and IR spectroscopy .

Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR : Assign proton environments (e.g., piperidinyl N-CH₂ vs. O-CH₂ groups) and verify substitution patterns .
    • IR : Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .
  • Chromatography :
    • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and rule out side products .

Advanced: How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Stress Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed piperidinyl groups) .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for benzimidazoles) .
  • Hygroscopicity : Store under nitrogen or desiccation to prevent water absorption, which may alter crystallinity .

Advanced: What pharmacological assays are suitable for assessing its bioactivity, and how should data contradictions be addressed?

Answer:

  • In Vitro Assays :
    • GPCR Binding : Screen for 5-HT₆ receptor antagonism using radioligand displacement (e.g., 3^3H-LSD) and functional cAMP assays .
    • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ < 10 µg/mL indicates high potency) .
  • In Vivo Models :
    • Analgesic Activity : Acetic acid-induced writhing test in mice (dose: 50 mg/kg; compare inhibition % to diclofenac) .
      Resolving Contradictions :
    • Use orthogonal assays (e.g., SPR vs. functional assays) to confirm target engagement.
    • Validate SAR trends with molecular docking to explain outliers (e.g., steric hindrance in 5-substituted derivatives) .

Advanced: How can computational modeling guide the optimization of piperidinyl substituents for enhanced target selectivity?

Answer:

  • Docking Studies :
    • Use homology models (e.g., β₂-adrenoceptor-based 5-HT₆R models) to predict binding poses. Key interactions include:
  • Piperidinyl N-protonation anchoring to D3.32 in TM3 .
  • Aromatic stacking between benzimidazole and F6.52 .
  • QSAR Analysis :
    • Develop 2D-QSAR models using descriptors like logP, molar refractivity, and H-bond donors. Validate with a dataset of 131 benzimidazole derivatives tested against MDA-MB-231 cells .
  • Mutagenesis : Validate computational predictions by substituting residues (e.g., W6.48A) to disrupt binding .

Advanced: What strategies mitigate synthetic challenges such as low yields or byproduct formation?

Answer:

  • Optimized Conditions :
    • Replace classical acid-catalyzed condensation with microwave-assisted synthesis (e.g., 150°C, 20 min) to improve yields by 20–30% .
    • Use phase-transfer catalysts (e.g., trimethylsilyl chloride) in two-phase systems to minimize side reactions .
  • Byproduct Identification :
    • Employ LC-MS to detect and quantify impurities (e.g., unalkylated intermediates) .

Advanced: How do structural modifications at the 4-piperidinylpropyl position affect physicochemical properties?

Answer:

  • Lipophilicity :
    • Replace 4-piperidinyl with 4-fluorophenyl to reduce logP (experimental logP = 2.8 vs. 3.5 for parent compound) .
  • Solubility :
    • Introduce sulfonate groups at the propyl chain to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Crystallinity :
    • Modify alkyl chain length (C3 vs. C4) to alter melting points (e.g., 145°C for C3 vs. 160°C for C4) .

Advanced: What are the best practices for handling hygroscopicity and ensuring long-term stability?

Answer:

  • Storage : Use amber vials under inert gas (argon) at –20°C to prevent oxidation and moisture uptake .
  • Formulation : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for in vivo studies .
  • Quality Control : Periodic HPLC analysis (every 6 months) to monitor degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole

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